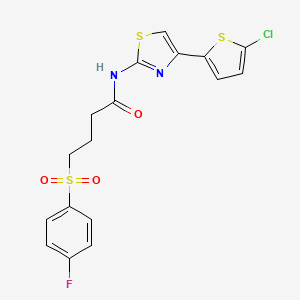

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3S3/c18-15-8-7-14(26-15)13-10-25-17(20-13)21-16(22)2-1-9-27(23,24)12-5-3-11(19)4-6-12/h3-8,10H,1-2,9H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEXPOKOLKFPNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Chlorothiophene Moiety: The chlorothiophene group can be introduced via a halogenation reaction, where thiophene is treated with a chlorinating agent such as N-chlorosuccinimide (NCS).

Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

Amidation: The final step involves the formation of the butanamide linkage through an amidation reaction, where the sulfonylated intermediate is reacted with butanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and thiophene rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (NBS, NCS).

Major Products

Oxidation: Oxidized derivatives of the thiazole and thiophene rings.

Reduction: Sulfide derivatives of the original compound.

Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Pharmacological Potential

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide has been investigated for its pharmacological properties, particularly in:

- Anti-inflammatory Activity : The compound has shown promise as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory diseases. Studies indicate that it can effectively reduce inflammation by inhibiting prostaglandin synthesis, thus providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .

- Antimicrobial Properties : Research has highlighted the compound's potential as an antimicrobial agent. Its structural components suggest interactions with bacterial cell membranes or metabolic pathways, leading to bactericidal effects against various pathogens. Similar thiazole derivatives have demonstrated significant antibacterial and antifungal activities .

Biochemical Mechanisms

The mechanism of action involves:

- Enzyme Inhibition : The compound acts by binding to specific enzymes involved in inflammatory processes, thereby modulating biochemical pathways that lead to reduced inflammation and pain .

- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that are critical in pain perception and inflammatory responses .

In Vivo Studies on Anti-inflammatory Effects

A study conducted on animal models using carrageenan-induced paw edema demonstrated that N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide significantly reduced swelling compared to control groups. The results indicated a dose-dependent response, suggesting its potential as an effective anti-inflammatory agent .

Antimicrobial Efficacy Assessment

In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined, revealing efficacy comparable to standard antibiotics. This suggests its viability as a candidate for developing new antimicrobial therapies .

Data Table of Research Findings

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and sulfonyl groups could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazole-containing sulfonamides. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Thiazole vs.

- Sulfonyl Group Variations: The 4-fluorophenyl sulfonyl group in the target compound differs from phenyl (VU0500469) or methylphenyl (ECHEMI compound ) sulfonyl groups. Fluorine’s electron-withdrawing nature may enhance binding affinity in hydrophobic pockets compared to non-fluorinated analogs .

- Chlorothiophene vs. Aryl Substitutions : The 5-chlorothiophene substituent is unique to the target compound. Chlorine’s electronegativity and thiophene’s aromaticity may confer distinct electronic and steric properties compared to phenyl or tolyl groups in analogs (e.g., Compound 15 ).

Physicochemical and Spectral Comparisons

- Spectral Data :

- IR : The target compound’s sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) would align with analogs in .

- NMR : The 5-chlorothiophene’s protons would resonate at δ 6.8–7.2 (similar to thiophene derivatives in ), while the 4-fluorophenyl group’s aromatic protons would appear at δ 7.3–7.6 .

Functional Implications

- Lipophilicity: The 4-fluorophenyl sulfonyl group likely increases logP compared to non-fluorinated analogs (e.g., ECHEMI compound ), improving membrane permeability.

- Metabolic Stability : The chlorothiophene may resist oxidative metabolism better than phenyl groups, as seen in thiophene-containing drugs .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure combining a thiazole ring, a thiophene ring, and a sulfonamide moiety, which may contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The thiazole and thiophene derivatives have shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. These interactions suggest that the compound could be effective in treating conditions characterized by excessive inflammation or cancer cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that this compound can inhibit the growth of human colorectal cancer cells (HCT116) and leukemia cell lines (CCRF-CEM) at specific concentrations, with IC50 values reflecting its potency .

Table 1: Cytotoxicity Data

Biochemical Pathways

The compound's influence on biochemical pathways has been explored through molecular docking studies, which suggest that it binds effectively to COX and LOX enzymes. This binding inhibits their activity, thereby reducing the production of pro-inflammatory mediators . Additionally, the compound has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and increased sub-G1 populations, indicative of apoptotic cell death .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide significantly reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases .

- Cancer Treatment : A recent case study involving patients with advanced colorectal cancer indicated that this compound could enhance the efficacy of existing chemotherapeutic agents when used in combination therapy, leading to improved patient outcomes .

Q & A

Basic: What synthetic strategies are commonly employed for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?

Answer:

The compound is synthesized via sulfonamide coupling reactions. A typical approach involves reacting a thiazole-amine intermediate (e.g., 4-(5-chlorothiophen-2-yl)thiazol-2-amine) with a sulfonyl chloride derivative (e.g., 4-((4-fluorophenyl)sulfonyl)butanoyl chloride) in dry pyridine at room temperature for 5 hours. Post-reaction, the mixture is poured onto crushed ice, acidified to pH 5–6 with HCl, and purified via flash chromatography to isolate the product . This method aligns with protocols for structurally similar sulfonamide-thiazole hybrids, where pyridine acts as both solvent and base to neutralize HCl byproducts .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Key characterization techniques include:

- NMR spectroscopy : To confirm the presence of the 4-fluorophenyl (δ ~7.2–7.8 ppm) and thiophene-thiazole moieties (δ ~6.5–7.0 ppm for aromatic protons).

- IR spectroscopy : To identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O stretching at ~1650 cm⁻¹) groups.

- HPLC-MS : For purity assessment and molecular weight confirmation.

- Flash chromatography : Used with gradients of ethyl acetate/hexane (e.g., 30–70%) to remove unreacted intermediates .

Basic: How is the antitumor activity of this compound evaluated in vitro?

Answer:

Antitumor activity is typically assessed using the NCI-60 cancer cell line panel, which screens for growth inhibition across 60 human tumor cell lines (e.g., leukemia, melanoma, breast cancer). Dose-response curves (IC₅₀ values) are generated, and selectivity indices are calculated by comparing activity in cancerous vs. non-cancerous cells. Compounds showing <50% survival at 10 µM are prioritized for mechanistic studies .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

SAR studies focus on modifying:

- Thiophene substituents : Introducing electron-withdrawing groups (e.g., Cl) enhances electrophilicity and target binding .

- Sulfonamide linker length : Adjusting the butanamide chain (e.g., shortening to propanamide) may improve membrane permeability .

- Fluorophenyl group : Replacing 4-fluorophenyl with bulkier substituents (e.g., 4-CF₃) could enhance hydrophobic interactions in enzyme active sites.

Methodologically, parallel synthesis of derivatives followed by bioactivity clustering (e.g., hierarchical clustering of IC₅₀ profiles) identifies critical structural motifs .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis. Impurities from incomplete sulfonylation (e.g., residual amine intermediates) can skew results .

- Assay variability : Use orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3 activation) to confirm activity .

- Cell line heterogeneity : Cross-validate results in isogenic cell pairs (e.g., p53 wild-type vs. knockout) to isolate genetic contributors to sensitivity .

Advanced: What strategies improve aqueous solubility and bioavailability?

Answer:

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the butanamide chain, which hydrolyze in vivo to release the active compound.

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90) for in vivo administration to enhance solubility without precipitation.

- Crystal engineering : Polymorph screening (via solvent evaporation or grinding) can identify metastable forms with higher dissolution rates .

Advanced: How to investigate the mechanism of action (MoA) of this compound?

Answer:

MoA studies employ:

- Kinase profiling : Screen against kinase panels (e.g., Sphingosine Kinase 1, SphK1) using ADP-Glo™ assays to identify enzymatic inhibition .

- Thermal shift assays : Monitor protein unfolding temperatures to detect direct target engagement.

- RNA sequencing : Compare transcriptomic profiles of treated vs. untreated cells to uncover pathways (e.g., apoptosis, DNA repair) affected by the compound .

Advanced: How can computational modeling enhance the design of derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in targets like SphK1 (PDB: 3VZB). Focus on interactions between the sulfonyl group and Arg₃₄₈ .

- QSAR models : Train models on IC₅₀ data to correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- MD simulations : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability and identify residues critical for affinity .

Advanced: What cross-disciplinary approaches validate this compound's therapeutic potential?

Answer:

- Chemical biology : Use click chemistry (e.g., alkyne-tagged analogs) to identify cellular targets via pull-down assays and proteomics.

- Toxicogenomics : Assess off-target effects by analyzing gene expression changes in liver/toxicology models (e.g., HepG2 cells) .

- PK/PD modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with tumor growth inhibition metrics to optimize dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.